Furan-2-yl(1H-pyrrol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(1H-pyrrol-1-yl)methanol is an organic compound that features both furan and pyrrole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(1H-pyrrol-1-yl)methanol typically involves the condensation of furan-2-carbaldehyde with pyrrole under specific conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . Another approach involves the use of ionic liquids as a green chemistry alternative, which provides high yields and environmentally friendly conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for such compounds .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(1H-pyrrol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various catalysts and solvents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid, while reduction could produce furan-2-ylmethanol.
Scientific Research Applications
Furan-2-yl(1H-pyrrol-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Mechanism of Action
The mechanism by which Furan-2-yl(1H-pyrrol-1-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and pyrrole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethanone: Known for its use as a flavor compound and intermediate in food products.
1-(Furan-2-yl)propan-1-ol: Used in various chemical syntheses.
Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol: Similar in structure but with a methyl group on the pyrrole ring.
Uniqueness
Furan-2-yl(1H-pyrrol-1-yl)methanol stands out due to its combination of furan and pyrrole rings, which provide unique chemical and biological properties
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
furan-2-yl(pyrrol-1-yl)methanol |
InChI |
InChI=1S/C9H9NO2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h1-7,9,11H |
InChI Key |
JVNPDMPQAZYOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.